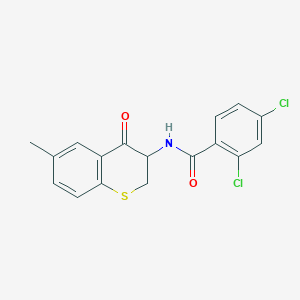

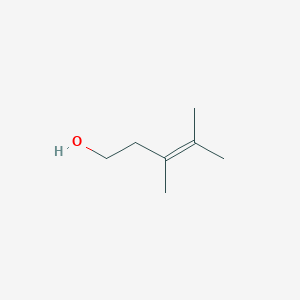

![molecular formula C19H22N6O4S B2862801 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide CAS No. 898345-44-3](/img/structure/B2862801.png)

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide” is a derivative of 1,2,4-triazole . It belongs to a class of compounds that have shown promising anticancer properties . The molecular formula of this compound is C19H22FN5O2S .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant portion of the research around compounds similar to "1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide" involves their synthesis and structural characterization. These studies detail various synthetic routes to create novel derivatives of 1,2,4-triazole and related heterocyclic compounds, often aiming to enhance their biological activity or to explore their chemical properties. For example, Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents Bektaş et al., 2007.

Antimicrobial and Antiviral Activities

Research has demonstrated that derivatives of 1,2,4-triazole, thiazolo, and pyridine possess significant antimicrobial and antiviral activities. For instance, Suresh et al. (2016) synthesized novel thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activities, finding that many of these compounds exhibit good antimicrobial activity Suresh et al., 2016. Such findings are critical in the search for new therapeutic agents against resistant strains of bacteria and fungi.

Pharmacological Evaluation

Another aspect of research focuses on evaluating the pharmacological properties of these compounds. This includes assessing their potential as antihypertensive, analgesic, or anti-inflammatory agents. For example, Bayomi et al. (1999) synthesized a series of 1,2,4-triazolopyrimidines and tested them for antihypertensive activity, finding that some compounds showed promising results Bayomi et al., 1999.

Biological Activity Investigations

Further studies explore the broader biological activity of these compounds, including their anti-TMV (Tobacco Mosaic Virus) and antimicrobial efficacy. Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their anti-TMV and antimicrobial activities, indicating that some derivatives exhibit potent antimicrobial and antiviral activities Reddy et al., 2013.

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, depending on their specific chemical structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . The compound’s interaction with its targets can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of DNA replication, which can result in the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , which could affect the coagulation pathway. Others have been found to inhibit enzymes such as urokinase , which could affect pathways involved in proteolysis.

Pharmacokinetics

The solubility of a compound in water and other solvents can influence its bioavailability and distribution within the body . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the pharmacokinetic properties of this compound.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various cellular processes and biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its solubility and therefore its bioavailability and distribution within the body . Other factors, such as temperature and the presence of other molecules, can also influence the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-2-14-21-19-24(22-14)18(27)16(30-19)15(11-3-5-13(6-4-11)25(28)29)23-9-7-12(8-10-23)17(20)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBKSDKNQKCVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

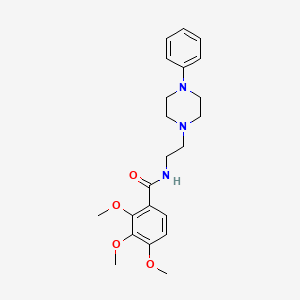

![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

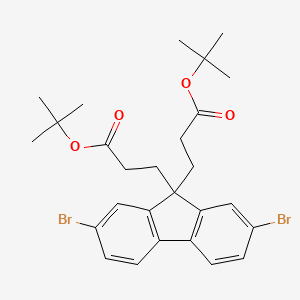

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

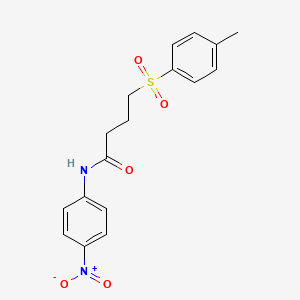

![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2862737.png)

![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)